
RA-V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: RA-V is typically isolated from the roots of Rubia cordifolia through a series of extraction and purification processes. The extraction involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound. The synthetic route for this compound involves the formation of a cyclic peptide backbone, which is stabilized by disulfide bonds .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Rubia cordifolia. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction and purification on an industrial scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: RA-V undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the disulfide bonds in this compound, potentially affecting its stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups. These products can exhibit diverse biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
RA-V has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a model compound for studying cyclopeptide synthesis and structure-activity relationships.
Biology: this compound is used to investigate the mechanisms of peptide-based biological activities, including anti-inflammatory and antioxidant effects.
Medicine: this compound has shown promising anti-tumor activity and is being explored as a potential therapeutic agent for cancer treatment. It also exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Industry: this compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals due to its potent biological activities
Mechanism of Action
RA-V exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway by targeting TAK1, a key kinase involved in the activation of NF-κB.
Anti-tumor Activity: this compound induces apoptosis in cancer cells by disrupting the TAK1-TAB2 interaction and inhibiting the NF-κB pathway.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, contributing to its overall protective effects on cells and tissues.
Comparison with Similar Compounds
RA-V is unique among Rubiaceae-type cyclopeptides due to its specific bicyclic structure and potent biological activities. Similar compounds include:
RA-VII: Another cyclopeptide from the Rubia family, known for its anti-tumor activity and undergoing clinical trials as an anticancer drug.
RA-X: A cyclopeptide with similar anti-inflammatory and antioxidant properties but differing in its molecular structure and specific biological targets.
This compound stands out due to its specific inhibition of the NF-κB pathway and its potent anti-tumor and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C40H48N6O9 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)/t22-,23+,24+,30+,31+,32+/m1/s1 |
InChI Key |
VXVGFMUNENQGFW-LZQLRFBTSA-N |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Synonyms |
deoxybouvardin RA V RA-V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



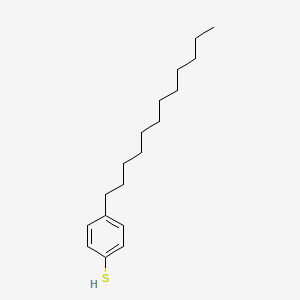
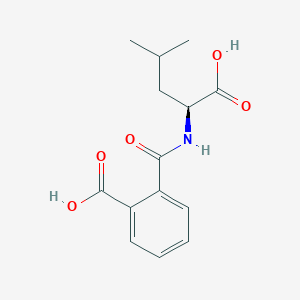
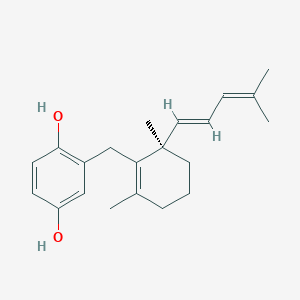
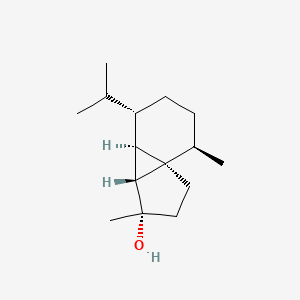

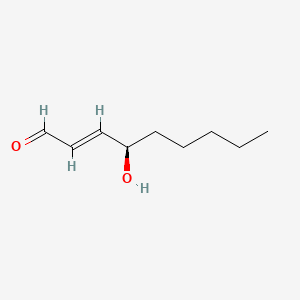
![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)

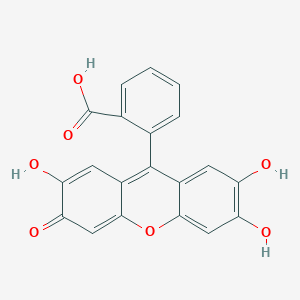
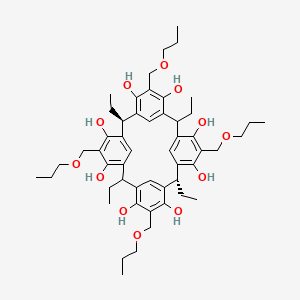
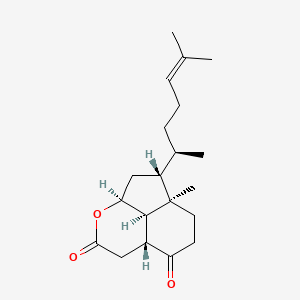
![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)
![(4R,5S,8R,9S)-8-[(1R)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B1253560.png)
